N,N,O-Tribenzyl-D-serine
Description
Significance of D-Serine (B559539) as a Chiral Amino Acid Precursor in Organic Synthesis
D-serine, the D-enantiomer of serine, is a crucial chiral precursor in organic synthesis. The "chiral pool" refers to the collection of readily available, enantiomerically pure compounds from natural sources, and amino acids are a significant component of this pool. enamine.net The inherent chirality of D-serine makes it an attractive starting material for asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule.
The applications of D-serine as a chiral synthon are diverse and significant:
Natural Product Synthesis: D-serine serves as a starting material for the synthesis of various natural products. core.ac.uk Its stereocenter can be incorporated into the final target molecule, or it can be used to induce chirality at other centers during the synthetic sequence.
Pharmaceuticals: D-serine is a key component in the synthesis of several pharmaceutical agents. For instance, it is a precursor in the synthesis of Lacosamide, an anticonvulsant drug. google.com
Bioactive Molecules: D-serine and its derivatives are themselves biologically active. D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a role in neurotransmission, synaptic plasticity, and memory. nih.govfrontiersin.orgnih.gov This has spurred research into its potential therapeutic applications for conditions like schizophrenia and Alzheimer's disease. mdpi.comfrontiersin.org
The use of D-serine allows chemists to bypass the often challenging and costly steps of creating a chiral center from scratch, making synthetic routes more efficient and economical. mdpi.com
Rationale for Strategic Benzyl (B1604629) Protecting Group Installation on N and O Functionalities of D-Serine
The choice of a protecting group is a critical decision in multi-step organic synthesis, guided by factors such as stability to reaction conditions and ease of removal. The benzyl (Bn) group is a widely used protecting group for both amines and hydroxyl groups for several key reasons. fujifilm.comwikipedia.org
Key Advantages of Benzyl Protection:
| Feature | Description | Citations |
| Robustness | Benzyl groups are stable to a wide range of reaction conditions, including many acidic and basic environments, as well as various coupling and purification steps common in peptide synthesis. | fiveable.me |
| Orthogonal Deprotection | The benzyl group can be removed under conditions that do not affect other common protecting groups. This "orthogonal" strategy is crucial for complex syntheses where multiple protecting groups are present. For example, a benzyl ether can be cleaved by hydrogenolysis without affecting a tert-butyl (tBu) ether, which is removed with acid. | wikipedia.org |
| Mild Removal | Benzyl groups are typically removed by catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas), which are generally mild conditions that do not compromise other sensitive functional groups in the molecule. | wikipedia.orgmasterorganicchemistry.com |
In the context of D-serine, the protection of both the nitrogen of the amino group and the oxygen of the hydroxyl side chain with benzyl groups is a strategic choice. This full protection prevents unwanted side reactions at these nucleophilic sites during subsequent synthetic steps, such as peptide bond formation. The resulting N,N,O-tribenzyl-D-serine is a stable, crystalline solid that is easy to handle and purify.
Overview of this compound as a Key Chiral Building Block
With its amino and hydroxyl groups fully protected, this compound becomes a versatile chiral building block. Its primary utility lies in its ability to be incorporated into larger molecules while preserving the stereochemical integrity of the D-serine core.
Applications of this compound:
Peptide Synthesis: While less common than its L-serine counterpart, protected D-serine derivatives are used to synthesize peptides containing D-amino acids. Such peptides often exhibit enhanced resistance to proteolytic degradation, a desirable property for therapeutic peptides.
Asymmetric Synthesis: As a chiral building block, it can be used to introduce a specific stereocenter into a target molecule. The benzyl groups can be selectively removed at a later stage to reveal the free amine and hydroxyl groups for further functionalization.
Synthesis of Heterocycles: The functional groups of serine can be manipulated to form various heterocyclic structures, which are common motifs in pharmaceuticals and natural products.
The stability and predictable reactivity of this compound make it a reliable tool for chemists aiming to construct complex, enantiomerically pure molecules.
Academic Research Landscape and Interdisciplinary Relevance of Protected Serine Derivatives
The study and application of protected serine derivatives, including this compound, extend across multiple scientific disciplines.
Organic Chemistry: The development of new protecting group strategies and the application of protected amino acids in total synthesis remain active areas of research. mdpi.comnih.gov The goal is to create more efficient and selective synthetic routes to complex molecules.
Medicinal Chemistry: Protected serine derivatives are crucial for the synthesis of peptidomimetics and other small molecules designed to interact with biological targets. The ability to incorporate D-amino acids can lead to drugs with improved pharmacokinetic properties.
Biochemistry and Neurobiology: The biological roles of D-serine have opened up new avenues of research. oup.combiorxiv.orgnih.gov Understanding how D-serine levels are regulated in the brain is a key area of investigation, with implications for neurological disorders. drugtargetreview.comcambridge.orgpnas.org Protected serine derivatives are used to synthesize probes and inhibitors to study the enzymes involved in D-serine metabolism. nih.govnih.gov
Materials Science: Research has explored the use of protected serine derivatives in the development of new materials. For instance, their incorporation into silica (B1680970) gel hybrids has been shown to improve friction performance.
The interdisciplinary nature of this research highlights the central importance of fundamental organic chemistry in addressing challenges in biology, medicine, and materials science.
Properties
CAS No. |
1798838-54-6 |
|---|---|
Molecular Formula |
C24H25NO3 |
Molecular Weight |
375.468 |
IUPAC Name |
(2R)-2-(dibenzylamino)-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C24H25NO3/c26-24(27)23(19-28-18-22-14-8-3-9-15-22)25(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,26,27)/t23-/m1/s1 |
InChI Key |
YJYZRGIVWMUIMJ-HSZRJFAPSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(COCC3=CC=CC=C3)C(=O)O |
Synonyms |
(R)-2-[Bis(phenylmethyl)amino]-3-(phenylmethoxy)-1-propanoic Acid Phenylmethyl Ester |
Origin of Product |
United States |
Synthetic Methodologies for N,n,o Tribenzyl D Serine
Historical Development of Benzylation Protocols for Serine Derivatives
The protection of amino acid functional groups has been a cornerstone of peptide chemistry since its early days. The use of benzyl (B1604629) groups for protecting hydroxyl and carboxyl functions, and the related benzyloxycarbonyl (Cbz or Z) group for amino functions, became widespread due to their stability under various reaction conditions and their susceptibility to removal by catalytic hydrogenolysis. thieme-connect.de
Historically, the benzylation of serine has presented challenges due to the presence of three reactive sites. Early methods often involved the reaction of serine with benzyl halides, but these approaches could lead to mixtures of products with varying degrees of benzylation and potential O- to N-acyl migration. thieme-connect.de The development of more selective reagents and reaction conditions was crucial. For instance, the synthesis of N-benzyloxycarbonyl amino acids was initially achieved using benzyl chloroformate. thieme-connect.de Over time, alternative and milder reagents were developed to improve yields and minimize side reactions. thieme-connect.de
The reductive amination of aldehydes with benzaldehyde (B42025) in the presence of a hydrogen source emerged as a key method for N-benzylation, offering higher chemoselectivity compared to direct alkylation with benzyl halides, especially for amino acids with additional functional groups like serine. thieme-connect.de These historical developments in protecting group chemistry laid the foundation for the more refined synthetic strategies used today for compounds like N,N,O-Tribenzyl-D-serine.
Direct Synthesis Routes for this compound
Direct or one-pot synthesis of this compound, while attractive for its atom and step economy, is less commonly documented than stepwise approaches due to the challenges in controlling the chemoselectivity of the three functional groups simultaneously. A plausible direct route would involve the treatment of D-serine (B559539) with an excess of a benzylating agent, such as benzyl bromide or benzyl chloride, under strongly basic conditions to facilitate the concurrent benzylation of the carboxylate, amine, and alkoxide.
However, such a direct approach is prone to side reactions, including quaternization of the amino group and over-alkylation. A more controlled, albeit still direct, approach could involve the use of specific catalysts and conditions that promote the desired tribenzylation. While specific literature detailing a high-yield, one-pot synthesis of this compound is scarce, the principles of exhaustive benzylation are well-established in organic synthesis.
Stepwise and Sequential Protection Strategies
To overcome the challenges of direct benzylation, stepwise and sequential protection strategies are more commonly employed. These methods involve the protection of the functional groups in a specific order, often utilizing different types of protecting groups in intermediate steps to ensure high yields and purity of the final product.
The selective protection of the hydroxyl group of serine is a critical step in many synthetic routes. A common strategy involves the initial protection of the amino and carboxyl groups, followed by the benzylation of the free hydroxyl group. For example, N-tert-butyloxycarbonyl (Boc)-D-serine can be converted to its methyl ester, and the resulting compound can then be treated with a benzylating agent in the presence of a base to yield N-Boc-O-benzyl-D-serine methyl ester. A convenient synthesis for the related N-tert-butyloxycarbonyl-O-benzyl-L-serine has been reported, highlighting the importance of this intermediate. nih.gov
Alternatively, methods for the direct O-benzylation of N-protected serine derivatives have been explored. These methods often require careful selection of reagents and conditions to avoid N-benzylation. The use of phase-transfer catalysts has been shown to facilitate the O-alkylation of N-protected amino acids.
| Precursor | Benzylating Agent | Conditions | Product | Reference |
| N-Boc-D-serine | Benzyl bromide (BnBr) | NaH, THF | N-Boc-O-benzyl-D-serine | beilstein-journals.org |
| N-Cbz-L-serine | Benzyl bromide (BnBr) | Ag2O, DMF | N-Cbz-O-benzyl-L-serine |
This table presents illustrative examples of selective O-benzylation based on common laboratory practices.
The protection of the amino group is another crucial step. While the benzyloxycarbonyl (Cbz) group is a common urethane-type protecting group, direct N,N-dibenzylation is also a key transformation for the synthesis of this compound. Reductive amination is a highly effective method for the mono-N-benzylation of amino acids. thieme-connect.de This involves the reaction of the amino acid with benzaldehyde to form a Schiff base, which is then reduced in situ.
For the introduction of two benzyl groups on the nitrogen atom, a stepwise approach is typically necessary. After the initial N-benzylation, a second benzylation step can be carried out using a benzyl halide. Alternatively, starting from an O-benzylated serine derivative, the amino group can be reductively di-benzylated in a one-pot reaction using an excess of benzaldehyde and a reducing agent.
A study on the selective N-benzylation of amino acids under homogeneous hydrogenation conditions demonstrated the feasibility of this transformation in the presence of other functional groups. thieme-connect.de This method offers a high degree of chemoselectivity, which is essential when dealing with multifunctional molecules like serine. thieme-connect.de
| Starting Material | Reagents | Product | Key Feature | Reference |
| L-Serine | PhCHO, H2, Rh(I) catalyst | N-Benzyl-L-serine | High chemoselectivity | thieme-connect.de |
| D-Serine derivative | Benzyl bromide, Base | N,N-Dibenzyl-D-serine derivative | Sequential alkylation |
This table illustrates sequential N-benzylation approaches.
The concept of orthogonal protection is fundamental in modern organic synthesis, particularly in peptide and other complex molecule synthesis. iris-biotech.depeptide.com It involves the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. iris-biotech.de
In the context of D-serine derivatization, an orthogonal strategy might involve protecting the amino group with a base-labile group like fluorenylmethyloxycarbonyl (Fmoc), the hydroxyl group with an acid-labile group like tert-butyl (tBu), and the carboxyl group as a benzyl ester, which is removable by hydrogenolysis. iris-biotech.demdpi.com This allows for the selective manipulation of each functional group. For instance, the Fmoc group can be removed with piperidine (B6355638) to allow for peptide bond formation at the N-terminus, while the tBu and benzyl groups remain in place. iris-biotech.de
The integration of such strategies is crucial for the synthesis of complex serine-containing molecules and provides the foundation for more advanced synthetic endeavors. mdpi.comgoogle.comsigmaaldrich.com
| Amino Protection | Hydroxyl Protection | Carboxyl Protection | Deprotection Condition (Amino) | Deprotection Condition (Hydroxyl) | Deprotection Condition (Carboxyl) | Reference |
| Fmoc | tBu | - | Piperidine | TFA | - | iris-biotech.de |
| Boc | Benzyl | - | TFA | Hydrogenolysis | - | peptide.com |
| Cbz | tBu | Methyl ester | Hydrogenolysis | TFA | Saponification | researchgate.net |
This table showcases common orthogonal protecting group combinations for serine.
Sequential N-Benzylation Approaches for Amino Group Protection
Optimization of Reaction Conditions and Yield for Enhanced Efficiency
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, key parameters to consider include the choice of solvent, temperature, stoichiometry of reagents, and the nature of the catalyst, if any.
Systematic investigation of reaction conditions, such as varying the solvent from polar aprotic (e.g., DMF, CH2Cl2) to nonpolar (e.g., toluene), can have a significant impact on reaction rates and yields. researchgate.net For instance, in related oxidative coupling reactions, changing the solvent and temperature led to optimized outcomes. scielo.br The concentration of reactants and the nature of the base used for deprotonation are also crucial variables.
In the context of N-benzylation via reductive amination, the choice of the rhodium catalyst and the hydrogen pressure were found to be important for achieving high conversion and selectivity. thieme-connect.de Similarly, for O-benzylation, the choice of the benzylating agent and the base can influence the extent of side reactions. The use of design of experiments (DoE) methodologies can be a powerful tool for systematically optimizing multiple reaction parameters simultaneously to achieve the most efficient synthesis.
| Reaction Step | Parameter Optimized | Optimal Condition | Effect on Yield/Efficiency | Reference |
| Reductive Amination | Solvent | Dichloromethane (CH2Cl2) | 97% overall yield | researchgate.net |
| Oxidative Coupling | Temperature | Reflux | More efficient conversion | scielo.br |
| N-Benzylation | Reagent Stoichiometry | Increased PhCHO:Ser ratio | Increased yield of N-BnSer | thieme-connect.de |
This table provides examples of reaction condition optimization from related syntheses.
Stereocontrol and Enantioselective Considerations in Benzylation Reactions
The primary challenge in the synthesis of this compound is to prevent racemization at the α-carbon of the D-serine starting material. beilstein-journals.org The chirality of this center is crucial for the biological activity of many molecules for which this compound serves as a building block. mdpi.com
Several factors can influence the stereochemical outcome of the benzylation reactions:
Protecting Group Strategy: The choice of temporary protecting groups for the carboxyl and amino functions during the multi-step synthesis is critical. For instance, the use of N-Fmoc protection in conjunction with orthoester formation for the carboxylic acid can allow for racemization-free oxidation to the corresponding aldehyde, a key intermediate for further transformations. beilstein-journals.org
Reaction Conditions: The base, solvent, and temperature used for the benzylation of the amino and hydroxyl groups must be carefully optimized. Strong bases or high temperatures can increase the risk of epimerization.
Order of Reactions: The sequence in which the functional groups are benzylated can impact the stereochemical integrity. Protecting the hydroxyl group first, followed by the amino group, or performing a one-pot perbenzylation are common strategies.
Enantioselective Synthesis:
While the synthesis of this compound typically starts from enantiomerically pure D-serine, methods for the enantioselective synthesis of D-serine itself or its derivatives have been developed. These often involve enzymatic processes or asymmetric catalysis. evonik.comub.edu For example, Evonik has established an enzymatic process for the synthesis of D-serine. evonik.com Other approaches may utilize chiral auxiliaries or catalysts to control the stereochemistry during the formation of the amino acid backbone. ub.edu
A study on the synthesis of protected 2,3-l-diaminopropanoic acid (l-Dap) methyl esters started from optically pure protected d-serine, emphasizing that the chirality of the starting d-serine template is preserved throughout all synthetic steps. mdpi.comresearchgate.net This highlights the feasibility of maintaining stereochemical purity when using appropriate synthetic protocols.
Configurational Stability of Intermediates:
The stability of chiral intermediates is paramount. For example, N-acylated serinal derivatives can be prone to racemization. However, the use of certain oxazolidine (B1195125) aldehydes derived from serine has been shown to provide good configurational stability, making them valuable intermediates for large-scale preparations. orgsyn.org
Advances in Scalable Synthesis of Protected D-Serine Derivatives
The demand for enantiomerically pure protected amino acids like this compound in pharmaceutical and biotechnological applications has driven the development of scalable synthetic methods. nih.gov
Key considerations for scalable synthesis include:
Cost-effectiveness: Utilizing readily available and inexpensive starting materials and reagents.
Process Safety: Minimizing the use of hazardous reagents and reaction conditions.
Efficiency: High-yielding steps and minimal purification requirements.
Robustness: The synthesis should be reproducible on a large scale.
Strategies for Scalable Synthesis:
Process Optimization: Detailed studies are often conducted to optimize reaction parameters such as temperature, reaction time, and stoichiometry to maximize yield and minimize by-product formation.
Telescoping Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates can significantly improve efficiency and reduce waste.
Alternative Protecting Groups: Research into new protecting groups that are stable under reaction conditions but can be removed efficiently and cleanly on a large scale is ongoing. creative-peptides.comacs.orgbiosynth.comresearchgate.net The tert-butyl (tBu) group is a common protecting group for the hydroxyl function of serine in the Fmoc strategy. creative-peptides.comiris-biotech.de
Catalytic Methods: The use of catalytic amounts of reagents, such as in nickel-catalyzed glycosylation for the synthesis of complex amino acid derivatives, can improve the scalability and efficiency of a process. nih.gov
Examples of Scalable Approaches:
A practical large-scale synthesis of a t-butyl introduced D-serine derivative has been described, highlighting the importance of such building blocks for peptide drugs. nih.gov Similarly, the preparation of an oxazolidine aldehyde from N-Boc-D-serine has been reported as a method suitable for large-scale synthesis due to the ease of preparation and configurational stability of the product. orgsyn.org
The following table summarizes key aspects of scalable synthesis strategies for protected D-serine derivatives:
| Strategy | Description | Advantages for Scalability |
| Process Optimization | Fine-tuning of reaction conditions (temperature, concentration, etc.) to maximize yield and purity. | Increased efficiency, reduced waste, and lower costs. |
| Telescoping Reactions | Performing multiple reaction steps in a single reactor without isolating intermediates. | Reduced processing time, solvent usage, and potential for higher overall yield. |
| Alternative Protecting Groups | Employing protecting groups that are robust, easily introduced and removed, and cost-effective. | Improved process reliability and economic viability. |
| Catalytic Methods | Utilizing catalysts to promote reactions, often with high selectivity and turnover numbers. | Reduced reagent loading, milder reaction conditions, and improved atom economy. |
Advanced Applications of N,n,o Tribenzyl D Serine in Asymmetric Organic Synthesis
Role as a Chiral Synthon in Stereoselective Transformations
N,N,O-Tribenzyl-D-serine, and the corresponding aldehyde derived from it, functions as a highly effective chiral building block, or "chiron," for establishing new stereocenters with a high degree of control. researchgate.net The inherent chirality of the D-serine (B559539) backbone, combined with the bulky N,N-dibenzylamino group, dictates the facial selectivity of approaching nucleophiles, making it a valuable tool in asymmetric synthesis. capes.gov.brnih.gov
Enantioselective Construction of Complex Architectures
The D-configuration of the serine backbone provides a reliable source of chirality for building complex molecules. core.ac.uk Derivatives like this compound are instrumental in syntheses where precise stereochemical outcomes are required. researchgate.net The aldehyde derived from this compound, N,N-dibenzyl-O-benzyl-D-serinal, is particularly useful. The N,N-dibenzyl group effectively shields one face of the molecule, directing incoming reagents to the opposite face. This steric control is fundamental to the enantioselective synthesis of quaternary α-amino acids and other complex chiral amines, which are important components of pharmaceuticals and natural products. nih.gov For instance, such building blocks can be elaborated into tricyclic, sp³-rich scaffolds that mimic natural products.
Furthermore, N,N-dibenzylamino epoxides, which can be synthesized from serine derivatives, are valuable intermediates for the enantioselective preparation of other structures, such as oxazolidinones. sorbonne-universite.fr The predictable stereochemistry of these synthons allows for their incorporation into larger, intricate structures like the conformationally locked peptidomimetics designed as enzyme inhibitors. vt.edu
Diastereoselective Reactions Utilizing Serine-Derived Chirality
The N,N-dibenzylamino group plays a critical role in directing diastereoselective reactions. capes.gov.br In nucleophilic additions to the aldehyde derived from this compound, the stereochemical outcome is highly predictable, often following established models like the Felkin-Anh or chelation-controlled models. capes.gov.br The two benzyl (B1604629) groups on the nitrogen atom create a sterically demanding environment that governs the trajectory of the nucleophile, leading to the preferential formation of one diastereomer. capes.gov.br
This high level of diastereoselectivity has been exploited in various synthetic applications, including the development of antibacterial and antifungal natural products. chegg.com The ability to control the formation of new stereocenters relative to the existing one from D-serine is a powerful strategy in total synthesis.
Below is a table summarizing representative diastereoselective additions to N,N-dibenzylamino aldehydes, which are directly analogous to the aldehyde derived from this compound.
| Nucleophile/Reagent | Reaction Type | Major Diastereomer | Diastereomeric Ratio (syn:anti) |
| Allyltrimethylsilane / TiCl₄ | Allylation | syn | >95:5 |
| Grignard Reagents (e.g., MeMgBr) | Alkylation | syn | ~80:20 |
| Zinc Enolates (Reformatsky) | Aldol Addition | anti | >95:5 |
| Lithium Enolates | Aldol Addition | syn | ~80:20 |
| Data derived from studies on analogous N,N-dibenzylamino aldehydes. capes.gov.br |
Application in Peptide Chemistry and Peptidomimetic Synthesis
While standard peptide synthesis relies heavily on Fmoc and Boc-protected amino acids, derivatives like this compound find a niche in the specialized field of peptidomimetic design. vt.eduunibo.it Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones to improve properties like stability and bioavailability. vt.edu The incorporation of D-amino acids and non-standard protecting groups, such as the N,N-dibenzyl moiety, is a common strategy to create these constrained analogues. vt.edu
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
This compound is generally unsuitable for standard Solid-Phase Peptide Synthesis (SPPS) protocols. The N,N-dibenzyl group blocks the α-amino function, preventing its participation in the iterative coupling cycles that define SPPS. thermofisher.com Standard SPPS relies on the temporary protection of the α-amine with groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl), which are cleaved at each step to allow the next amino acid to be added. thermofisher.combiosynth.com
Use in Solution-Phase Peptide Synthesis
In contrast to SPPS, solution-phase peptide synthesis offers greater flexibility in the choice of protecting groups and reaction conditions. sigmaaldrich.com this compound can be effectively utilized in solution-phase strategies, particularly for the synthesis of complex peptide fragments or peptidomimetics. vt.edu In this approach, the fully protected amino acid can be coupled to another peptide fragment using standard coupling reagents. The robust benzyl protecting groups ensure that the amino and hydroxyl functionalities remain inert during the coupling step. The final deprotection is typically achieved through catalytic hydrogenolysis, which simultaneously removes all three benzyl groups. uwindsor.ca This strategy is particularly advantageous when synthesizing non-natural peptide backbones or molecules where the unique steric and electronic properties of the N,N-dibenzyl group are required to influence molecular conformation. vt.edu
Protecting Group Stability and Orthogonal Cleavage Strategies in Peptide Assembly
The success of complex chemical syntheses, particularly in peptide chemistry, hinges on the concept of "orthogonality," where different classes of protecting groups can be removed under specific conditions without affecting others. ub.eduorganic-chemistry.org The standard Fmoc/tBu strategy is a prime example of an orthogonal system: the Fmoc group is base-labile (removed with piperidine), while the tert-butyl (tBu)-based side-chain protecting groups are acid-labile (removed with trifluoroacetic acid, TFA). biosynth.comub.edu
The benzyl (Bn) groups of this compound introduce another layer of orthogonality. Benzyl ethers and amines are stable to both the basic conditions used to cleave Fmoc and the acidic conditions used to cleave Boc and tBu groups. uwindsor.calibretexts.org The primary method for removing benzyl groups is catalytic hydrogenolysis (e.g., H₂ over a palladium-on-carbon catalyst), a reductive cleavage method that does not affect Fmoc or tBu groups. uwindsor.calibretexts.org
Therefore, the N,N,O-tribenzyl protection scheme is orthogonal to the most common protecting group strategies used in peptide synthesis. However, the three benzyl groups are not orthogonal to each other and are typically cleaved simultaneously. This "all-or-nothing" removal is useful in the final deprotection step of a synthesis.
The following table illustrates the orthogonality of common protecting groups.
| Protecting Group | Cleavage Condition | Stable to Base (Piperidine) | Stable to Acid (TFA) | Stable to Hydrogenolysis (H₂/Pd) |
| Fmoc | 20% Piperidine (B6355638) in DMF | No | Yes | Yes |
| Boc / tBu | Trifluoroacetic Acid (TFA) | Yes | No | Yes |
| Benzyl (Bn) | Catalytic Hydrogenolysis | Yes | Yes | No |
| Cbz (Z) | Catalytic Hydrogenolysis / HBr | Yes | Moderately | No |
| This table demonstrates the principle of orthogonal deprotection, allowing for selective removal of specific groups during a multi-step synthesis. biosynth.comuwindsor.capeptide.comub.edulibretexts.org |
Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds
The protected, chiral scaffold of this compound is an ideal starting point for the synthesis of various nitrogen-containing heterocyclic compounds. The benzyl groups provide robust protection during intermediate synthetic steps and can be removed under standard hydrogenolysis conditions in the final stages to reveal the desired functionality. This allows for the construction of complex ring systems without compromising the stereochemical integrity of the original D-serine core.
Synthesis of Chiral Piperidine and Oxazolidine (B1195125) Derivatives
This compound and its closely related protected derivatives are instrumental in the stereocontrolled synthesis of chiral piperidine and oxazolidine rings, which are core structures in many biologically active compounds.
Piperidine Derivatives: The synthesis of polyhydroxylated piperidine alkaloids, a class of potent glycosidase inhibitors, frequently employs D-serine as the chiral starting material. For instance, the total synthesis of natural products like (+)-broussonetine G involves the use of a D-serine-derived precursor to construct the chiral piperidine core. beilstein-journals.orgnih.gov Synthetic strategies often convert the protected D-serine into an intermediate such as an annulated oxazolone (B7731731) or a Weinreb amide, which then undergoes further reactions, including ring-closing metathesis, to form the piperidine ring system. beilstein-journals.org The use of a fully protected starting material like this compound is crucial for the success of these multi-step sequences.
Oxazolidine Derivatives: Oxazolidines can be synthesized from serine derivatives and also serve as important chiral auxiliaries and intermediates. organic-chemistry.orgscirp.org A key transformation involves the reduction of the carboxylic acid of a protected serine derivative to the corresponding aldehyde. The aldehyde derived from N,N,O-Tribenzyl-L-serine, known as N,N,O-tribenzyl-L-serinal, has been explicitly prepared and used as a critical building block in synthetic protocols. acs.org This chiral aldehyde can react with various nucleophiles or undergo cyclization reactions to form substituted oxazolidine rings, which can be further elaborated into more complex targets. core.ac.ukacs.org
| Heterocycle Class | Key Precursor from D-Serine | Synthetic Strategy | Example Product Class | Reference |
|---|---|---|---|---|
| Piperidines | Protected Weinreb Amide / Oxazolone | Ring-Closing Metathesis, Asymmetric Catalysis | Broussonetines | beilstein-journals.org |
| Oxazolidines | N,N,O-Tribenzyl-D-serinal | Reduction of protected acid, then cyclization | Chiral Intermediates | acs.org |
Contributions to Natural Product Total Synthesis through Chiral Pool Approach
The "chiral pool" approach is a powerful strategy in total synthesis where readily available, enantiomerically pure natural compounds are used as starting materials to impart chirality to the final target molecule. researchgate.netnih.govnih.gov Amino acids are a cornerstone of the chiral pool, and D-serine, in its protected form as this compound, is a particularly valuable chiron for constructing complex natural products. mdpi.com
The utility of this approach is demonstrated in the first total syntheses of several members of the broussonetine family of polyhydroxylated alkaloids. These syntheses commenced with D-serine, using its stereocenter to establish the absolute configuration of the final pyrrolidine (B122466) or piperidine core. core.ac.ukresearchgate.net For example, the synthesis of broussonetines D and M involved converting D-serine into a protected Weinreb amide, which served as a key building block for introducing the side chain via a Grignard reaction and subsequently forming the heterocyclic ring. core.ac.uk
Similarly, the synthesis of sphingofungins, a class of antifungal agents that act as potent inhibitors of serine palmitoyltransferase, has been achieved using D-serine derivatives. nih.govacs.orgrsc.org The stereocontrolled synthesis of sphingofungin B was accomplished starting from a protected D-serine derivative, (R)-methyl 2-benzamido-3-((tert-butyldimethylsilyl)oxy)propanoate, which sets the crucial stereochemistry of the polar head group of the natural product. rsc.org In these syntheses, the benzyl protecting groups of this compound would offer robust protection throughout the complex, multi-step sequences required to build the carbon skeleton, with their eventual removal unmasking the final natural product.
| Natural Product | Class | Chiral Pool Source | Key Synthetic Feature | Reference |
|---|---|---|---|---|
| Broussonetine D & M | Polyhydroxylated Alkaloid (Iminosugar) | D-Serine | Convergent synthesis via a protected Weinreb amide intermediate. | core.ac.uk |
| Broussonetine G | Polyhydroxylated Alkaloid (Iminosugar) | D-Serine | Synthesis from a D-serine derived annulated oxazolone. | beilstein-journals.org |
| Sphingofungin B | Sphinganine Analog Mycotoxin | D-Serine Derivative | Construction of the polar head group from a protected D-serine ester. | rsc.org |
| (-)-α-Kainic acid | Excitatory Amino Acid | D-Serine | SmI2-catalyzed intramolecular cycloaddition from a D-serine derived precursor. | mdpi.com |
Derivatization for Advanced Chemical Probes and Specialized Building Blocks
Beyond its role as a chiral precursor, this compound can be chemically modified to generate sophisticated tools for chemical biology and building blocks for modular synthesis. The protected functional groups can be selectively unmasked or transformed to introduce new functionalities, such as reporter tags for chemical probes or reactive handles for fragment coupling.
The development of chemical probes is essential for studying the function and activity of proteins within their native biological context. nih.gov Serine-containing molecules are of particular interest for developing probes that target serine proteases or other enzymes that recognize serine. nih.gov The structure of this compound provides a scaffold that could be derivatized into activity-based probes (ABPs). For example, selective deprotection of one of the functional groups would allow for the covalent attachment of a reporter group (e.g., a fluorophore or a biotin (B1667282) tag for purification) and a reactive group designed to covalently link to a target enzyme.
Furthermore, this compound is a precursor to more advanced, specialized building blocks that streamline the synthesis of complex molecules like peptides and peptidomimetics. Two key examples are its conversion to the corresponding aldehyde or Weinreb amide.
N,N,O-Tribenzyl-D-serinal: The reduction of the carboxylic acid of this compound yields the corresponding chiral aldehyde, N,N,O-Tribenzyl-D-serinal. acs.org This aldehyde is a valuable electrophilic building block for forming carbon-carbon bonds with high stereocontrol, enabling the construction of molecules containing the α-amino-β-hydroxy motif.
Weinreb Amide: Conversion of the carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide) creates a stable intermediate that reacts cleanly with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without over-addition to form a tertiary alcohol. This transformation is a cornerstone of modern synthesis and has been applied in the synthesis of broussonetines starting from D-serine. core.ac.uk
| Derived Building Block | Transformation from Parent Compound | Synthetic Application | Reference |
|---|---|---|---|
| N,N,O-Tribenzyl-D-serinal | Reduction of the carboxylic acid | Chiral electrophile for C-C bond formation (e.g., aldol, Wittig reactions). | acs.org |
| This compound Weinreb Amide | Conversion of carboxylic acid to N-methoxy-N-methylamide | Precursor for the synthesis of chiral ketones via reaction with organometallics. | core.ac.uk |
Spectroscopic and Stereochemical Characterization of N,n,o Tribenzyl D Serine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
Proton NMR (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy would be instrumental in identifying the various proton environments within the N,N,O-Tribenzyl-D-serine molecule. The expected spectrum would feature distinct signals for the protons of the D-serine (B559539) backbone and the three benzyl (B1604629) groups.
Aromatic Protons: The protons on the three benzyl groups would appear in the downfield region, typically between 7.2 and 7.4 ppm, due to the deshielding effect of the aromatic rings.
Benzyl CH₂ Protons: The benzylic protons (Ar-CH₂-) from the N-benzyl and O-benzyl groups would likely appear as distinct singlets or AB quartets in the range of 3.5 to 5.0 ppm.
Serine Backbone Protons: The α-proton (N-CH-C=O) and the β-protons (O-CH₂-CH) of the serine moiety would be expected in the region of 3.0 to 4.5 ppm. Their exact chemical shifts and multiplicities would be influenced by the neighboring substituents and their stereochemical relationship.
For comparison, in O-Benzyl-DL-serine, the aromatic protons are observed around 7.4-7.5 ppm, and the benzylic CH₂ protons are seen near 4.6 ppm. chemicalbook.com In N-Boc-O-Benzyl-L-serine, the aromatic protons are in the 7.3 ppm region, with other key protons appearing at varied shifts. chemicalbook.com
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Carbonyl Carbon: The carboxylic acid or ester carbonyl carbon would be the most downfield signal, typically appearing above 170 ppm. For O-Benzyl-DL-serine, this peak is noted at 172.43 ppm. chemicalbook.com
Aromatic Carbons: The carbons of the three benzene (B151609) rings would resonate in the 127-140 ppm range.
Benzylic Carbons: The benzylic carbons (Ar-CH₂-) would be expected in the range of 50-80 ppm.
Serine Backbone Carbons: The α-carbon (N-CH-C=O) and β-carbon (O-CH₂-CH) would appear in the 50-70 ppm region. For O-Benzyl-DL-serine, these are found at 55.62 ppm and 68.81 ppm, respectively. chemicalbook.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule, helping to trace the connectivity of the serine backbone protons. hmdb.canist.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. hmdb.canist.govnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure, including the attachment points of the benzyl groups to the nitrogen and oxygen atoms of the D-serine core. hmdb.canist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show:
C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid, typically in the region of 1700-1750 cm⁻¹.
C-O Stretch: Bands corresponding to the C-O single bonds of the ether and carboxylic acid.
C-N Stretch: Vibrations for the carbon-nitrogen bond.
Aromatic C=C and C-H Stretches: Characteristic absorptions for the benzene rings.
Aliphatic C-H Stretches: Signals from the CH and CH₂ groups of the serine backbone and benzyl groups.
For comparison, the IR spectrum of D-Serine shows characteristic peaks for its functional groups. researchgate.net Similarly, related protected serine derivatives like N-Boc-O-Benzyl-L-serine also exhibit predictable IR spectra.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry would be used to determine its exact molecular weight, confirming its elemental composition. The fragmentation pattern would likely show the loss of benzyl groups (91 m/z) and other characteristic fragments, which would help to confirm the structure.
Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical methods are vital for confirming the enantiomeric purity and absolute configuration of chiral molecules like this compound.
Optical Rotation: Measurement of the specific rotation using a polarimeter would confirm that the sample is optically active and not a racemic mixture. The sign and magnitude of the rotation are characteristic of the compound. For instance, O-Benzyl-D-serine has a reported specific rotation of [α]20/D −22±2°. sigmaaldrich.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. core.ac.uk The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be used to confirm the absolute configuration, often by comparison with theoretical calculations or spectra of related compounds of known stereochemistry. nih.gov
Optical Rotation Measurement
Optical rotation is a fundamental technique used to characterize chiral compounds. It measures the extent to which a substance rotates the plane of plane-polarized light. This property is intrinsic to molecules that are chiral, or non-superimposable on their mirror images, and is a direct consequence of their interaction with light. Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal magnitude but in opposite directions.
The measurement is reported as the specific rotation, [α], which is standardized to account for experimental variables. For this compound, which originates from the chiral pool starting material D-serine, polarimetry is a crucial quality control step. It is used to confirm the retention of the "D" configuration after the introduction of the three benzyl protecting groups. While specific data for the fully tribenzylated derivative is not broadly published, the values for its precursors are well-established and serve as essential benchmarks during synthesis. For instance, the specific rotation of O-Benzyl-D-serine is documented as [α]20/D −22±2° when measured at a concentration of 2% in a 4:1 mixture of acetic acid and water containing one equivalent of HCl. sigmaaldrich.com Similarly, the parent amino acid, D-serine, has a reported specific rotation of -14.8° under specific conditions. google.com Any significant deviation from expected values during the synthesis would indicate potential racemization.
The following table summarizes the optical rotation data for D-serine and a key intermediate.
| Compound | Specific Rotation [α] | Concentration (c) | Solvent | Temperature |
| D-Serine | -14.8° | 10 g/100mL | HCl | 20°C |
| D-Serine | -13.4 ± 0.3° | 5 g/100mL | 5N HCl | Not Specified |
| O-Benzyl-D-serine | -22 ± 2° | 2 g/100mL | Acetic Acid:Water (4:1) + 1 Eq HCl | 20°C |
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the chirality of molecules. It is an absorption spectroscopy method that relies on the differential absorption of left- and right-handed circularly polarized light by chiral chromophores. photophysics.com A chromophore is a part of a molecule that absorbs light. When a chromophore is either intrinsically chiral or is located in a chiral environment, it will absorb the two types of circularly polarized light to different extents, resulting in a CD signal.
In this compound, the benzyl groups attached to the nitrogen and oxygen atoms contain phenyl rings, which act as chromophores. These chromophores are held in a fixed, asymmetric orientation by their covalent bonds to the chiral center of the D-serine backbone. This arrangement creates a chiral system that interacts with circularly polarized light to produce a unique CD spectrum.
The resulting spectrum is a plot of this differential absorption versus wavelength and can exhibit both positive and negative peaks, known as Cotton effects. The sign and magnitude of these peaks provide a spectral "fingerprint" that is unique to a specific enantiomer. Therefore, the CD spectrum of this compound would serve as a definitive confirmation of its chiral nature and could be used to distinguish it from its L-enantiomer. Studies on D-serine-containing enzymes have demonstrated that CD spectroscopy is highly sensitive to the microenvironment of the chiral center. researchgate.net
X-ray Crystallography for Solid-State Absolute Stereochemistry Determination
X-ray crystallography is the unequivocal and most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. The technique involves directing X-rays onto a single crystal of the substance. The X-rays are diffracted by the electrons in the atoms of the crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of an electron density map, which reveals the precise spatial arrangement of every atom in the molecule. nih.gov
For this compound, obtaining a single crystal suitable for X-ray analysis would provide an unambiguous determination of its absolute configuration. The resulting structural model would visually confirm that the stereocenter possesses the D-configuration, as inherited from the starting material. This technique is considered the "gold standard" for structural elucidation because it provides a complete and static picture of the molecule in the solid state, resolving any ambiguities that may arise from spectroscopic methods. nih.govresearchgate.net While a specific crystal structure for this compound is not available in public databases, the method remains the ultimate tool for confirming its stereochemical integrity. weizmann.ac.il
Theoretical and Mechanistic Investigations of Serine Derived Transformations
Computational Studies on Conformational Preferences of Benzylated Serine Derivatives
The three-dimensional structure of protected amino acids like N,N,O-Tribenzyl-D-serine is not static; it exists as an equilibrium of multiple conformations. Understanding these conformational preferences is crucial as they directly influence the molecule's reactivity and its interactions in complex chemical environments. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring the potential energy surface of these flexible molecules. nih.govresearchgate.net
Researchers employ DFT methods to perform comprehensive conformational analyses of protected serine derivatives. nih.gov For instance, studies on N-formyl-D-serine-D-alanine-NH2 dipeptides have utilized levels of theory like B3LYP and M06-2X to map out hundreds of possible conformations. nih.govresearchgate.net By systematically varying the side-chain dihedral angles (χ), scientists can locate numerous stable conformers and identify the most energetically favorable geometries. nih.gov These analyses have shown that interactions between the side chain and the peptide backbone can lead to the formation of stable secondary structures, such as β-turns. nih.gov The stability of these structures is often governed by intramolecular hydrogen bonds.
Table 1: Computational Approaches to Serine Derivative Conformational Analysis
| Computational Method | Information Gained | Key Findings for Protected Serine |
| Density Functional Theory (DFT) | Relative energies of conformers, geometric parameters (bond angles, dihedral angles). nih.gov | Identification of numerous stable conformers; migration of unstable geometries to more stable ones. nih.govresearchgate.net |
| Conformational Search Algorithms | Exploration of the full conformational space by systematically rotating dihedral angles. nih.gov | Characterization of stable side-chain conformers (e.g., gauche, anti). nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intramolecular hydrogen bonding. nih.gov | Confirmation of hydrogen bonds stabilizing specific structures like β-turns. nih.gov |
| Molecular Dynamics (MD) Simulations | Population distribution of conformers over time in solution. researchgate.net | Comparison of conformational freedom between free molecules and those bound to proteins. nih.gov |
Quantum Chemical Analysis of Reaction Mechanisms in Serine Derivatization
Quantum chemical calculations are pivotal for dissecting the intricate steps of chemical reactions involving serine derivatives. These methods allow for the characterization of transition states, the calculation of activation energies, and the elucidation of reaction pathways that are often inaccessible through experimental means alone. diva-portal.org By modeling the electronic structure of reactants, intermediates, and products, a detailed picture of the reaction mechanism emerges.
One area of focus has been the derivatization of the carboxyl and hydroxyl groups of serine. For example, in studying the reactivity of activated esters used in peptide bond formation, semi-empirical methods have been used to calculate Lowest Unoccupied Molecular Orbital (LUMO) energies and carbonyl electrostatic charges. nih.gov These calculations help establish a relationship between the electronic properties of the activating group and the rate of reaction, providing a rational basis for selecting reagents. nih.gov
More advanced investigations have modeled complex, multi-step reaction sequences. A proposed mechanism for the decarboxylative phosphorylation of N-Boc-protected α-amino acids involves a photocatalytic cycle. nih.gov Quantum chemical principles suggest that after excitation, the photocatalyst engages in a single electron transfer with a protonated N-hydroxyphthalimide ester of the amino acid. nih.gov This generates a radical intermediate that subsequently undergoes decarboxylation and phosphorylation. nih.gov Such detailed mechanistic proposals are critical for optimizing reaction conditions and expanding the scope of synthetic methodologies.
Modeling of Stereoselectivity in Asymmetric Transformations Involving Chiral Serine Scaffolds
The inherent chirality of D-serine (B559539) makes its derivatives, such as this compound, valuable scaffolds for asymmetric synthesis, where the goal is to control the formation of a specific stereoisomer. Computational modeling is instrumental in understanding and predicting the origins of stereoselectivity in these transformations. nih.gov
A compelling example is the diastereoselective alkylation of chiral isoserine derivatives to create β²,²-amino acids with a quaternary stereocenter. acs.org Quantum mechanical calculations have been employed to analyze the transition states of the alkylation reaction. acs.org These models revealed that the reaction proceeds through a bicyclic scaffold, and the stereochemical outcome is dictated by the facial accessibility of the enolate intermediate. acs.org The calculations showed that a "concave-face" alkylation is energetically favored because it minimizes torsional and steric interactions, thus explaining the experimentally observed high diastereoselectivity. acs.org
Similarly, computational studies have been used to understand the enantioselectivity of reactions catalyzed by chiral phosphoric acids, which are often used to synthesize axially chiral allenes and styrenes from substrates derived from chiral alcohols. nih.gov These models help rationalize how the chiral catalyst interacts with the substrate to favor the formation of one enantiomer over the other. By understanding these subtle non-covalent interactions within the transition state, chemists can rationally design more effective catalysts and chiral auxiliaries.
Table 2: Factors Influencing Stereoselectivity Modeled by Computation
| Factor | Description | Computational Insight |
| Torsional Strain | Energy penalty associated with eclipsing bonds during bond rotation. | Calculations can identify transition state geometries that minimize torsional strain, favoring a specific stereochemical pathway. acs.org |
| Steric Hindrance | Repulsive interactions between bulky groups. | Modeling reveals which face of a reactive intermediate is less sterically encumbered for attack, predicting the major diastereomer. acs.org |
| Catalyst-Substrate Interaction | Non-covalent bonds (e.g., hydrogen bonds) between a chiral catalyst and the substrate. | Quantum chemistry can map the precise interactions in the transition state that are responsible for enantiomeric discrimination. nih.gov |
| Thermodynamic Stability | The relative energy of the final diastereomeric or enantiomeric products. | Calculations determine the product distribution under thermodynamic control by comparing the ground-state energies of the isomers. acs.org |
Structure-Reactivity Relationships in Protected Serine Chemistry
The chemical reactivity of a serine derivative is intrinsically linked to its structure, including the nature of its protecting groups. Establishing clear structure-reactivity relationships allows chemists to predict how a molecule will behave and to fine-tune its properties for a specific application.
Systematic studies have revealed profound differences in the reactivity of protected serine compared to other amino acids. For instance, glycosylated serine derivatives are highly susceptible to epimerization at the α-carbon during peptide coupling reactions, whereas analogous glycosylated threonine derivatives are not. nih.gov This dramatic difference in reactivity is attributed to the presence of the extra methyl group on the threonine side chain, which influences the conformational preferences of the reactive intermediates and disfavors the pathway leading to epimerization. nih.gov
The electronic properties of protecting groups and substituents also play a critical role. Studies on the reactivity of heteroaryl sulfones, which serve as a model for understanding electrophilic reactivity, have demonstrated that the reaction rate can be predictably tuned over several orders of magnitude by changing the substituents on the aromatic ring. acs.org Electron-withdrawing groups drastically increase reactivity by stabilizing the negatively charged intermediate of the SNAr reaction, while electron-donating groups shut down reactivity. acs.org While not performed on serine itself, these studies exemplify the principles that govern the reactivity of protected serine derivatives, where the electron-donating or -withdrawing nature of the benzyl (B1604629) groups, and any substituents upon them, would modulate the nucleophilicity of the nitrogen and oxygen atoms and the acidity of adjacent protons. This linkage between structure and reactivity is fundamental to the rational design of chemical syntheses. nih.gov
Future Perspectives and Emerging Avenues in N,n,o Tribenzyl D Serine Research
Development of Greener and More Sustainable Synthetic Routes
The traditional synthesis of protected amino acids, including N,N,O-Tribenzyl-D-serine, often relies on methods that utilize hazardous reagents and generate significant waste. The principles of green chemistry are increasingly being applied to mitigate these environmental impacts. chemistryjournals.net Future efforts in the synthesis of this compound are expected to focus on several key areas of sustainability.
One promising approach is the use of alternative, more environmentally benign solvents. chemistryjournals.net Research into replacing traditional volatile organic solvents with options like water, ionic liquids, or supercritical fluids could dramatically reduce the environmental footprint of the synthesis. chemistryjournals.net Additionally, the development of catalytic processes to replace stoichiometric reagents is a cornerstone of green chemistry. For instance, the copper-catalyzed Chan-Lam cross-coupling offers a milder alternative for O-arylation of serine derivatives compared to traditional methods that require strong bases. acs.org Exploring similar catalytic systems for the benzylation of D-serine (B559539) could lead to more sustainable synthetic routes.
Another avenue for greener synthesis involves the use of biocatalysis. Enzymes offer high selectivity under mild conditions, potentially reducing the need for protecting groups and harsh reagents. researchgate.net While direct enzymatic tribenzylation of D-serine is not yet established, future research may focus on developing novel enzymes or engineering existing ones for this purpose.
The quest for sustainability also encompasses improving atom economy, which maximizes the incorporation of starting materials into the final product. nih.gov Designing synthetic pathways that minimize the formation of byproducts is a key goal. This can be achieved through the development of more efficient coupling reagents and reaction sequences. researchgate.net
| Green Chemistry Principle | Application to this compound Synthesis |
| Waste Prevention | Designing syntheses with higher yields and fewer byproducts. |
| Atom Economy | Utilizing catalytic methods to maximize the incorporation of reactants. nih.gov |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. chemistryjournals.net |
| Designing Safer Chemicals | The product itself is a tool for further synthesis. |
| Safer Solvents and Auxiliaries | Exploring water, ionic liquids, or solvent-free conditions. chemistryjournals.net |
| Design for Energy Efficiency | Employing microwave-assisted or flow chemistry to reduce energy consumption. chemistryjournals.netnih.gov |
| Use of Renewable Feedstocks | D-serine can be sourced from fermentation processes. |
| Reduce Derivatives | Investigating enzymatic or chemo-selective methods to minimize protecting group steps. |
| Catalysis | Developing catalytic benzylation methods to replace stoichiometric reagents. acs.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch reactor, offers significant advantages in terms of safety, scalability, and reaction control. unimib.itvapourtec.com The integration of this compound into flow chemistry platforms is an emerging area with considerable potential. nih.gov Automated flow chemistry systems can enable high-throughput synthesis and rapid optimization of reaction conditions, such as temperature, concentration, and residence time. vapourtec.com This is particularly advantageous for multi-step syntheses where protected amino acids are key components. vapourtec.com
In the context of peptide synthesis, flow chemistry has already demonstrated its utility. nih.govthieme-connect.de Automated solid-phase peptide synthesis (SPPS) can be combined with flow chemistry elements to streamline the process and improve efficiency. nih.gov By utilizing this compound in such automated systems, the synthesis of complex peptides containing this building block could be significantly accelerated. The ability to pre-heat and pre-activate amino acids in a flow system before they reach the solid support can lead to faster and more efficient coupling cycles. vapourtec.com
Furthermore, flow chemistry can enhance the safety of reactions that involve hazardous reagents or intermediates. noelresearchgroup.com The small reactor volumes and excellent heat transfer in flow systems minimize the risks associated with exothermic reactions. This could be relevant for the synthesis of this compound itself, as well as its subsequent use in other transformations. The in-line monitoring capabilities of flow systems also allow for real-time analysis and optimization, leading to higher purity products and reduced waste. vapourtec.com
| Feature of Flow Chemistry | Benefit for this compound Research |
| Enhanced Safety | Better control over reaction parameters, minimizing risks. unimib.itnoelresearchgroup.com |
| Improved Scalability | Seamless transition from laboratory-scale synthesis to larger production. vapourtec.com |
| Precise Reaction Control | Accurate control of temperature, pressure, and residence time. |
| High-Throughput Screening | Rapid optimization of reaction conditions for synthesis and application. vapourtec.com |
| Automation | Unattended operation for library synthesis and multi-step processes. vapourtec.com |
| In-line Analysis | Real-time monitoring for process optimization and quality control. vapourtec.com |
Design of Next-Generation Chiral Building Blocks and Scaffolds from D-Serine
D-serine and its derivatives, including this compound, are valuable chiral synthons for the creation of more complex molecules. chromatographytoday.comacs.org The inherent chirality of D-serine provides a scaffold for the stereoselective synthesis of a wide range of compounds. acs.org Future research will likely focus on leveraging this chirality to design and synthesize novel building blocks and molecular scaffolds with unique properties.
One area of exploration is the use of D-serine derivatives in the synthesis of unnatural amino acids and peptidomimetics. researchgate.net These molecules can be incorporated into peptides to alter their conformation, stability, and biological activity. For example, D-serine has been used as a starting material for the synthesis of conformationally constrained proline analogs and other complex amino acids. acs.orgresearchgate.net this compound, with its protected functional groups, is an ideal intermediate for such transformations.
Furthermore, D-serine can serve as a precursor to chiral ligands for asymmetric catalysis. The development of new chiral ligands is crucial for advancing stereoselective synthesis. By modifying the structure of D-serine, it is possible to create ligands that can control the stereochemical outcome of a variety of chemical reactions.
The synthesis of novel heterocyclic compounds is another promising avenue. The functional groups of D-serine can be manipulated to construct various ring systems, leading to the formation of chiral lactones, oxazolidinones, and other heterocyclic scaffolds. acs.org These scaffolds are prevalent in many biologically active natural products and pharmaceuticals.
| Chiral Scaffold/Building Block | Potential Application | Starting Material |
| Unnatural Amino Acids | Peptidomimetics, drug discovery. researchgate.net | D-Serine |
| Chiral Ligands | Asymmetric catalysis. | D-Serine |
| Heterocyclic Compounds | Synthesis of natural products and pharmaceuticals. acs.org | D-Serine |
| Furan Amino Acid Analogues | Incorporation into peptides. researchgate.net | D-Serine |
| Bicyclic Dehydroalanines | Peptide coupling and stereoselective reactions. acs.org | D-Serine |
Exploration of this compound as a Platform for Diverse Chiral Architectures
The fully protected nature of this compound makes it a versatile platform for the construction of diverse and complex chiral architectures. The three benzyl (B1604629) groups can be selectively or simultaneously removed, allowing for orthogonal chemical transformations at the amino, carboxyl, and hydroxyl groups. This versatility opens up a wide range of possibilities for its use in stereoselective synthesis. mdpi.com
One key application is in the synthesis of C-glycosyl amino acids, which are stable mimics of naturally occurring glycopeptides. mdpi.com The synthesis of these complex molecules often requires carefully protected amino acid building blocks. This compound could serve as a key intermediate in the synthesis of C-glycosyl-D-serine derivatives, where the protected side chain allows for the introduction of the carbohydrate moiety.
The development of cascade reactions starting from this compound is another exciting prospect. Cascade reactions, where multiple bond-forming events occur in a single operation, are highly efficient and can rapidly build molecular complexity. The functional groups of deprotected this compound could be designed to participate in such cascades, leading to the formation of polycyclic and stereochemically rich molecules.
Furthermore, this compound can be used in the synthesis of chiral polymers and materials. The incorporation of chiral units into polymers can impart unique properties, such as chiroptical activity or the ability to act as a chiral stationary phase for chromatography. The well-defined stereochemistry of this compound makes it an attractive monomer for the synthesis of such functional materials.
Q & A
Basic Research Questions
Q. What are the critical reaction parameters to optimize the synthesis of N,N,O-Tribenzyl-D-serine for high yield and enantiomeric purity?
- Methodological Answer : Key parameters include maintaining low temperatures (0–5°C) during benzylation to minimize racemization and using anhydrous solvents like DMF to stabilize intermediates . Sodium borohydride is preferred for selective reductions, while pH control (8.5–9.0) enhances nucleophilic reactivity of the serine hydroxyl group . Post-synthesis purification via silica gel chromatography with gradient elution (hexane:EtOAc) effectively isolates the tribenzylated product from mono-/di-substituted byproducts .
Q. How can researchers validate the absence of racemization in this compound using chiral analytical methods?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and n-hexane:isopropanol (90:10) mobile phase resolves D- and L-enantiomers. Optical rotation measurements ([α]D²⁵) compared to authentic D-serine derivatives (±5°) provide additional validation. Racemization kinetics should be assessed by heating aliquots (40–60°C) and monitoring enantiomeric excess (ee) over time via LC-MS .
Q. What purification strategies effectively remove residual benzyl halides from this compound?
- Methodological Answer : Sequential liquid-liquid extraction (water/ethyl acetate) followed by activated charcoal treatment absorbs unreacted benzyl halides. Final recrystallization in ethanol/water (3:1) at 4°C ensures high purity (>98%). Purity validation via ¹H NMR (absence of benzyl halide signals at δ4.5–5.0 ppm) and elemental analysis is critical .
Advanced Research Questions
Q. What advanced NMR strategies resolve overlapping signals in this compound derivatives for unambiguous structural assignment?
- Methodological Answer : ¹H-¹³C HSQC and HMBC experiments differentiate N-benzyl (δC ~45–50 ppm, ³JCH correlations to aromatic protons) from O-benzyl groups (δC ~70 ppm, ²JCH correlations). Selective 1D-NOESY identifies spatial proximity between serine backbone protons and benzyl aromatic rings, confirming substitution patterns. Variable-temperature NMR (253K) reduces signal coalescence in dynamic systems .
Q. How should contradictory data on the stability of this compound under acidic conditions be reconciled?
- Methodological Answer : Systematic stability studies must control water content (Karl Fischer titration <0.01%) and acid strength (e.g., TFA vs. HCl). LC-MS monitoring of deprotection kinetics at 25°C and 40°C identifies degradation pathways. Conflicting reports often arise from residual moisture accelerating hydrolysis; anhydrous conditions with 2,6-lutidine mitigate side reactions .
Q. What methodologies enable efficient removal of benzyl groups from this compound without damaging the serine backbone?
- Methodological Answer : Catalytic hydrogenation (10% Pd/C, H₂ at 30 psi) in ethanol/THF (4:1) selectively cleaves benzyl groups. For acid-labile substrates, Birch reduction (Li/NH₃) or TMSOTf-mediated deprotection in CH₂Cl₂ at -78°C provides orthogonal strategies. Post-deprotection analysis via ¹H NMR (disappearance of δ7.3–7.5 ppm signals) confirms completeness .
Q. How can researchers design kinetic studies to compare catalytic efficiency of palladium vs. nickel in this compound hydrogenolysis?
- Methodological Answer : Parallel reactions under identical conditions (solvent, H₂ pressure, catalyst loading) with GC-MS monitoring of benzyl alcohol release rates. Apparent activation energies (Ea) calculated via Arrhenius plots (ln k vs. 1/T) differentiate metal-specific pathways. XPS analysis of spent catalysts identifies surface poisoning effects .
Key Methodological Considerations
- Stereochemical Integrity : Use low-temperature benzylation and chiral validation protocols to preserve D-configuration .
- Data Reproducibility : Document solvent purity, catalyst batch variability, and moisture levels to address conflicting stability reports .
- Advanced Characterization : Combine 2D NMR, VT-NMR, and LC-MS to resolve structural ambiguities and degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
